molecular formula C18H11ClN4O2S B2542363 (E)-3-((4-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 374090-94-5

(E)-3-((4-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2542363
CAS No.: 374090-94-5
M. Wt: 382.82
InChI Key: LNMBEZVMSNNGSD-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((4-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a thiazole ring, a nitrophenyl group, and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acryloylation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and a suitable nitrile compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Investigated for potential antimicrobial, antifungal, or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-((4-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((4-bromophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
  • (E)-3-((4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Uniqueness

(E)-3-((4-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-3-(4-chloroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c19-14-4-6-15(7-5-14)21-10-13(9-20)18-22-17(11-26-18)12-2-1-3-16(8-12)23(24)25/h1-8,10-11,21H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMBEZVMSNNGSD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.